molecular formula C25H29NO5 B11396174 3-[2-(3,4-dimethoxyphenyl)ethyl]-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(3,4-dimethoxyphenyl)ethyl]-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11396174
M. Wt: 423.5 g/mol
InChI Key: CLLOMSSWNMXWAR-UHFFFAOYSA-N
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Description

3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, along with various substituents such as dimethoxyphenyl, ethyl, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and various aldehydes or ketones. The synthetic route may involve:

    Condensation Reactions: Initial condensation of 3,4-dimethoxyphenethylamine with an aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the chromene ring.

    Oxazine Formation: The chromene intermediate is further reacted with an appropriate reagent to introduce the oxazine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the chromene and oxazine rings.

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Another related compound with a simpler structure and different functional groups.

Uniqueness

3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-ETHYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-7-ethyl-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C25H29NO5/c1-6-19-15(2)20-12-18-13-26(14-30-23(18)16(3)24(20)31-25(19)27)10-9-17-7-8-21(28-4)22(11-17)29-5/h7-8,11-12H,6,9-10,13-14H2,1-5H3

InChI Key

CLLOMSSWNMXWAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CCC4=CC(=C(C=C4)OC)OC)C)OC1=O)C

Origin of Product

United States

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